(S)-1-m-Tolylethanamine hydrochloride
Overview
Description
(S)-1-m-Tolylethanamine hydrochloride is a chiral amine compound that is commonly used in various chemical and pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various biologically active molecules. The compound is characterized by the presence of a tolyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-m-Tolylethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of m-tolylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-1-m-Tolylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, imines, or other substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: m-Tolylacetone or m-tolylaldehyde.
Reduction: m-Tolylalkane.
Substitution: Various amides, imines, or substituted amines depending on the reagents used.
Scientific Research Applications
(S)-1-m-Tolylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic, anti-inflammatory, and antidepressant properties.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of (S)-1-m-Tolylethanamine hydrochloride depends on its specific application. In pharmaceutical contexts, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific receptors or enzymes in the body. The molecular targets and pathways involved vary depending on the final drug product synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
®-1-m-Tolylethanamine hydrochloride: The enantiomer of (S)-1-m-Tolylethanamine hydrochloride, which may have different biological activities and properties.
1-Phenylethanamine hydrochloride: A similar compound with a phenyl group instead of a tolyl group, used in similar applications.
1-(4-Methylphenyl)ethanamine hydrochloride: Another structural isomer with the methyl group in the para position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activities and selectivity in chemical reactions. Its use as a chiral building block and intermediate in the synthesis of enantiomerically pure compounds makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
(1S)-1-(3-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRFRLOFJGHSK-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660768 | |
Record name | (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138457-18-8, 1630984-18-7 | |
Record name | (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(3-methylphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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